N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a heterocyclic compound featuring a thienopyrazole core fused with a pivalamide group and substituted with a 3,4-dimethylphenyl moiety. The thienopyrazole scaffold is notable for its presence in pharmacologically active molecules, often contributing to metabolic stability and binding affinity.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-11-6-7-13(8-12(11)2)21-16(19-17(22)18(3,4)5)14-9-23-10-15(14)20-21/h6-8H,9-10H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGQOCQYFRALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.
Substitution with 3,4-Dimethylphenyl Group:
Attachment of the Pivalamide Moiety: The final step involves the acylation reaction to attach the pivalamide group to the thieno[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
A key structural analog, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (), replaces the 3,4-dimethylphenyl group with a 4-fluorophenyl moiety. This substitution alters the compound’s physicochemical and biological properties:
- Steric Effects : The 3,4-dimethyl groups introduce bulkiness, which may reduce binding pocket accessibility but improve metabolic stability by shielding reactive sites.
- Lipophilicity : The methyl groups likely increase logP (lipophilicity), favoring blood-brain barrier penetration, whereas the fluoro analog might exhibit lower logP but better renal clearance.
Table 1: Substituent Comparison
| Substituent | Electronic Effect | logP (Predicted) | Metabolic Stability |
|---|---|---|---|
| 3,4-dimethylphenyl | Electron-donating | ~3.5 | High (steric shield) |
| 4-fluorophenyl | Electron-withdrawing | ~2.8 | Moderate |
Note: Data are illustrative based on substituent trends; experimental values are unavailable in the provided evidence .
Core Heterocycle Modifications
The evidence also references compounds with distinct heterocyclic cores, such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (). These triazolopyridine derivatives differ fundamentally from the thienopyrazole scaffold:
- Pharmacological Implications: The triazolopyridine core may favor interactions with serotonin or dopamine receptors due to its similarity to known CNS-active scaffolds. In contrast, thienopyrazoles are more commonly associated with kinase or enzyme inhibition.
Table 2: Core Structure Comparison
| Compound Class | Core Structure | Typical Targets |
|---|---|---|
| Thienopyrazole-pivalamide | Thieno[3,4-c]pyrazole | Kinases, enzymes |
| Triazolopyridine-piperazine | Triazolo[4,3-a]pyridine | GPCRs (e.g., 5-HT receptors) |
Biological Activity
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a compound belonging to the thienopyrazole class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.38 g/mol. The compound features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and a pivalamide moiety.
Biological Activity Overview
The biological activities associated with thienopyrazoles include:
- Anticancer Activity : Thienopyrazole derivatives have shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Some thienopyrazole derivatives exhibit significant activity against bacterial and fungal strains.
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can interact with various receptors (e.g., COX enzymes), altering their activity.
- Cell Cycle Regulation : By affecting cell cycle proteins, the compound can induce cell cycle arrest in cancer cells.
Anticancer Activity
A study by Tewari et al. (2014) demonstrated that thienopyrazole derivatives exhibited promising anticancer properties against MCF-7 breast cancer cells. The IC50 values for some derivatives were as low as 0.08 µM, indicating potent antiproliferative effects .
Anti-inflammatory Effects
Research conducted by Brullo et al. (2012) highlighted the anti-inflammatory potential of thienopyrazole derivatives. The compounds were tested using the Human Red Blood Cell (HRBC) membrane stabilization method at varying doses (100 µg - 1000 µg), showing significant inhibition of hemolysis .
Antimicrobial Properties
In a comparative study on antimicrobial efficacy, several thienopyrazole derivatives were tested against common bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
